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  • Product: 4,6-Dichloro-5-fluoro-2-methylpyrimidine
  • CAS: 105806-13-1

Core Science & Biosynthesis

Foundational

The Strategic Intermediate: A Technical Guide to 4,6-Dichloro-5-fluoro-2-methylpyrimidine

Abstract This technical guide provides an in-depth exploration of 4,6-dichloro-5-fluoro-2-methylpyrimidine (CAS No. 105806-13-1), a key heterocyclic building block in contemporary medicinal chemistry. We will dissect its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4,6-dichloro-5-fluoro-2-methylpyrimidine (CAS No. 105806-13-1), a key heterocyclic building block in contemporary medicinal chemistry. We will dissect its molecular architecture, elucidate a robust synthetic pathway, and analyze its reactivity profile, with a particular focus on nucleophilic aromatic substitution (SNAr). The guide culminates in a discussion of its pivotal role in the development of targeted therapeutics, most notably as a scaffold for kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Architectural Significance of a Polysubstituted Pyrimidine

4,6-Dichloro-5-fluoro-2-methylpyrimidine is a highly functionalized pyrimidine ring system.[1] Its utility in synthetic organic chemistry stems from the strategic placement of its substituents, which impart a unique combination of reactivity and structural definition.[1] The pyrimidine core is a well-established pharmacophore, present in numerous therapeutic agents due to its ability to mimic purine bases and engage in hydrogen bonding interactions with biological targets.

The substituents on this particular scaffold serve distinct and crucial roles:

  • Two Chlorine Atoms (C4, C6): These act as excellent leaving groups, providing two reactive sites for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, stepwise introduction of various functionalities, a cornerstone of modern library synthesis and lead optimization.

  • Fluorine Atom (C5): The strong electron-withdrawing nature of fluorine significantly activates the pyrimidine ring towards nucleophilic attack, facilitating the displacement of the adjacent chlorine atoms. Furthermore, fluorine can enhance metabolic stability and binding affinity of the final drug molecule.

  • Methyl Group (C2): This group provides a point of steric and electronic differentiation on the ring. It can influence the regioselectivity of reactions and contribute to the overall lipophilicity and binding profile of derivative compounds.

This combination of features makes 4,6-dichloro-5-fluoro-2-methylpyrimidine a highly sought-after intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[1]

Physicochemical & Safety Profile

While specific experimental data for 4,6-dichloro-5-fluoro-2-methylpyrimidine is not widely published, we can extrapolate its properties from closely related analogs such as 4,6-dichloro-2-methylpyrimidine and 4,6-dichloro-5-fluoropyrimidine.

Physical & Chemical Properties
PropertyPredicted/Estimated ValueSource
CAS Number 105806-13-1-
Molecular Formula C₅H₃Cl₂FN₂[1]
Molecular Weight 181.00 g/mol PubChem
Appearance Pale yellow to light brown solid or liquid[1]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)[1]
Boiling Point ~80-90 °C at reduced pressure (est.)Analog Data[2]
Melting Point ~35-45 °C (est.)Analog Data[2]

Note: Some properties are estimated based on data for analogous compounds and should be confirmed experimentally.

Safety & Handling

As with many halogenated heterocyclic compounds, 4,6-dichloro-5-fluoro-2-methylpyrimidine should be handled with appropriate care in a laboratory setting.[1]

GHS Hazard Statements (based on analogs): [3][4]

  • H302: Harmful if swallowed.

  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust, fumes, or vapors.

  • Prevent contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Synthesis of the Core Scaffold

The most common and industrially scalable route to dichlorinated pyrimidines is the chlorination of their corresponding dihydroxy precursors. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often with a tertiary amine base as a catalyst or acid scavenger.

Synthetic Workflow Overview

The synthesis is a two-step process starting from the condensation of commercially available reagents to form the pyrimidine ring, followed by a dehydroxylative chlorination.

G A Diethyl Fluoroacetate + Acetamidine B Cyclocondensation A->B C 2-Methyl-5-fluoropyrimidine-4,6-diol B->C D Dehydroxylative Chlorination (POCl₃) C->D E 4,6-Dichloro-5-fluoro-2-methylpyrimidine D->E

Caption: Overall synthetic workflow for 4,6-dichloro-5-fluoro-2-methylpyrimidine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of closely related dichloropyrimidines.[1][5][6][7]

Step 1: Synthesis of 2-Methyl-5-fluoropyrimidine-4,6-diol

  • Reaction Setup: To a stirred solution of sodium methoxide (2.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser, add acetamidine hydrochloride (1.0 eq.).

  • Addition of Reagents: To this slurry, add diethyl fluoroacetate (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and concentrate under reduced pressure to remove methanol. Dissolve the resulting solid in water and acidify with concentrated HCl to a pH of 3-4.

  • Isolation: The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-methyl-5-fluoropyrimidine-4,6-diol.

Step 2: Synthesis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 2-methyl-5-fluoropyrimidine-4,6-diol (1.0 eq.) in phosphorus oxychloride (POCl₃, 3.0-5.0 eq.).

  • Catalyst Addition: Slowly add N,N-dimethylaniline (0.2-0.3 eq.) to the suspension via the dropping funnel. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-8 hours, or until TLC indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Mechanistic Insights: The Role of POCl₃

The chlorination of the dihydroxy pyrimidine precursor with POCl₃ is not a simple substitution. The dihydroxy pyrimidine exists in a more stable tautomeric form, the pyrimidine-dione. The reaction proceeds through the formation of a Vilsmeier-Haack-type reagent, which activates the carbonyl oxygen, facilitating nucleophilic attack by chloride.

G cluster_0 Activation cluster_1 Chlorination A Pyrimidine-dione C Phosphorylated Intermediate A->C B POCl₃ B->C E Chlorinated Pyrimidine C->E D Chloride Attack (from POCl₃) D->E F Final Dichloro Product E->F Repeat for 2nd Carbonyl

Caption: Simplified mechanism of dehydroxylative chlorination using POCl₃.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 4,6-dichloro-5-fluoro-2-methylpyrimidine lies in the differential reactivity of its C4 and C6 positions towards nucleophiles.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is electron-deficient, making it susceptible to SNAr. The two chlorine atoms at the C4 and C6 positions are the primary sites for substitution. The regioselectivity of the first substitution is influenced by both steric and electronic factors.

  • Electronic Effects: The C4 and C6 positions are electronically similar, both being ortho and para to the ring nitrogens. The C5-fluoro group further activates both positions.

  • Steric Effects: The C2-methyl group introduces steric hindrance, which can disfavor nucleophilic attack at the adjacent C6 position, particularly with bulky nucleophiles.

Therefore, for many nucleophiles, the first substitution preferentially occurs at the C4 position , which is sterically less hindered.

Caption: Regioselective SNAr at the C4 position.

This regioselectivity is crucial as it allows for the sequential introduction of two different nucleophiles, leading to the synthesis of complex, unsymmetrically substituted pyrimidines.

Application in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Consequently, kinase inhibitors are a major focus of modern drug discovery. The 2,4-diaminopyrimidine scaffold is a common core structure in many potent and selective kinase inhibitors.

4,6-dichloro-5-fluoro-2-methylpyrimidine is an ideal starting material for constructing these scaffolds. A typical synthetic route involves a sequential SNAr reaction, first with a primary amine at the C4 position, followed by a second substitution at the C6 position with another amine.

Representative Synthetic Scheme:

G A 4,6-Dichloro-5-fluoro- 2-methylpyrimidine C Mono-substituted Intermediate (4-Amino-6-chloro-pyrimidine) A->C Step 1: SₙAr at C4 B R¹-NH₂ (Nucleophile 1) B->C E Final Product (2,4-Diaminopyrimidine Core) C->E Step 2: SₙAr at C6 D R²-NH₂ (Nucleophile 2) D->E F Kinase Inhibitor Library E->F

Caption: Synthesis of a 2,4-diaminopyrimidine scaffold for kinase inhibitors.

This strategy has been employed in the development of inhibitors for various kinases, including:

  • Janus Kinases (JAKs): These are critical mediators of cytokine signaling, and their inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and myelofibrosis.

  • Spleen Tyrosine Kinase (Syk): Syk is involved in the signaling pathways of immune cells, and its inhibitors are being investigated for allergic and inflammatory conditions.[7]

  • Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibitors are a major class of anticancer drugs.[8][9]

Conclusion

4,6-dichloro-5-fluoro-2-methylpyrimidine represents a strategically designed and highly versatile intermediate for advanced organic synthesis. Its unique substitution pattern allows for controlled, regioselective functionalization, making it an invaluable tool for medicinal chemists. The ability to readily access complex diaminopyrimidine scaffolds from this starting material has cemented its importance in the discovery and development of next-generation kinase inhibitors. As the demand for targeted therapeutics continues to grow, the utility and application of such well-crafted building blocks will undoubtedly expand.

References

  • Google Patents. (n.d.). Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • PubChem. (n.d.). 4,6-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

  • ResearchGate. (2010). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • Patsnap. (n.d.). Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound. Retrieved from [Link]

  • PubMed. (2005). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. Retrieved from [Link]

  • US EPA. (n.d.). Pyrimidine, 4,6-dichloro-2-methyl-5-nitro-. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrrolopyrimidine compounds as cdk inhibitors.
  • Google Patents. (n.d.). Prmt5 inhibitors.
  • Justia Patents. (2023). cdk2 inhibitors. Retrieved from [Link]

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Exploratory

A Multi-Modal Spectroscopic Approach to the Structural Elucidation of 4,6-Dichloro-5-fluoro-2-methylpyrimidine

Preamble: The Significance of Halogenated Pyrimidines in Modern Chemistry Halogenated heterocyclic compounds are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. The pyrimidine core, i...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Significance of Halogenated Pyrimidines in Modern Chemistry

Halogenated heterocyclic compounds are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. The pyrimidine core, in particular, is a privileged structure, present in nucleobases and a multitude of therapeutic agents.[1] The strategic introduction of halogen atoms—chlorine and fluorine—can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] 4,6-Dichloro-5-fluoro-2-methylpyrimidine is a key synthetic intermediate, valued for its reactive sites that allow for the construction of more complex molecular architectures.[4][5]

The Elucidation Workflow: An Integrated Strategy

The definitive confirmation of a chemical structure is not achieved by a single experiment but by the logical convergence of data from multiple orthogonal techniques.[6][7] Our approach begins with determining the molecular mass and elemental composition, followed by a detailed mapping of the atomic connectivity and functional groups.

Elucidation_Workflow cluster_1 NMR Spectroscopy cluster_3 Structural Confirmation MS Mass Spectrometry (EI-MS) Structure Final Structure Confirmed MS->Structure Molecular Formula Isotopic Pattern H_NMR ¹H NMR C_NMR ¹³C NMR H_NMR->Structure Proton Environment (CH₃) F_NMR ¹⁹F NMR C_NMR->Structure Carbon Skeleton C-F Coupling F_NMR->Structure Fluorine Environment IR FTIR Spectroscopy IR->Structure Functional Groups (C=N, C-Cl, C-F)

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Expertise & Causality: For halogenated compounds, mass spectrometry (MS) is the first and most critical step.[8] Its primary purpose is twofold: to confirm the molecular weight of the parent compound and to provide definitive evidence of the number and type of halogen atoms through their characteristic isotopic patterns. Electron Impact (EI) is a robust ionization method for this class of stable heterocyclic compounds.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the analyte in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument: Direct infusion into a high-resolution mass spectrometer.

  • Ionization Mode: Electron Impact (EI) at 70 eV. This energy level is a well-established standard that ensures reproducible fragmentation patterns and allows for comparison with library data.

  • Mass Analyzer: Scan a mass range from m/z 40 to 300 to ensure capture of the parent ion and all significant fragments.

  • Data Analysis:

    • Identify the molecular ion peak cluster (M⁺).

    • Analyze the isotopic distribution of the M⁺ cluster to confirm the presence of two chlorine atoms.

    • Identify major fragmentation peaks and propose logical fragmentation pathways.

Trustworthiness: Expected Data and Interpretation

The molecular formula C₅H₃Cl₂FN₂ gives a monoisotopic mass of approximately 180.97 Da. The key validation comes from the isotopic pattern created by the two chlorine atoms (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

  • Molecular Ion Cluster: A characteristic cluster of peaks will be observed:

    • M⁺ (m/z 181): The most abundant peak in the cluster, corresponding to the molecule containing two ³⁵Cl isotopes.

    • M+2 (m/z 183): A peak with approximately 65% of the intensity of M⁺, corresponding to one ³⁵Cl and one ³⁷Cl.

    • M+4 (m/z 185): A peak with approximately 10% of the intensity of M⁺, corresponding to two ³⁷Cl isotopes. The presence of this distinct ~9:6:1 ratio is unambiguous proof of two chlorine atoms in the molecule.[9]

  • Key Fragmentation Pathways: The fragmentation of pyrimidine rings is well-documented.[10][11] Expected fragmentation includes:

    • Loss of Cl•: A fragment at [M-35]⁺ (m/z ~146).

    • Loss of HCN: A common fragmentation pathway for pyrimidines, leading to a fragment at [M-27]⁺ (m/z ~154).[10]

    • Loss of CH₃CN: Cleavage of the ring can result in the loss of acetonitrile.

Ion Calculated m/z (for ³⁵Cl) Significance
[M]⁺181.0Molecular Ion (contains 2 x ³⁵Cl)
[M+2]⁺183.0Isotope Peak (contains ¹ x ³⁵Cl, ¹ x ³⁷Cl)
[M+4]⁺185.0Isotope Peak (contains 2 x ³⁷Cl)
[M-Cl]⁺146.0Loss of a chlorine radical
[M-HCN]⁺154.0Characteristic pyrimidine ring fragmentation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[12] For 4,6-dichloro-5-fluoro-2-methylpyrimidine, a combination of ¹H, ¹³C, and ¹⁹F NMR is not just recommended, but essential.

¹H NMR: Probing the Methyl Environment

Expertise & Causality: With only a methyl group and no aromatic protons, the ¹H NMR spectrum is expected to be simple. Its primary role is to confirm the presence and electronic environment of the methyl group. The chemical shift provides insight into the electron-withdrawing nature of the pyrimidine ring and its substituents.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • Data Analysis: Reference the spectrum to TMS at 0.00 ppm. Integrate the signal and analyze its multiplicity.

  • Chemical Shift (δ): A single peak is expected. The methyl group on a standard 2-methylpyrimidine appears around δ 2.6 ppm.[13] Due to the strong electron-withdrawing effects of the two chlorine atoms and the fluorine atom, this signal will be shifted downfield, likely in the range of δ 2.7 - 2.9 ppm .

  • Integration: The integral of this peak should correspond to three protons.

  • Multiplicity: The peak is expected to be a singlet. However, a small long-range coupling to the fluorine atom (⁴JHF, four-bond coupling) might cause slight broadening or a very narrow doublet/quartet, which may only be resolved at higher field strengths.

¹⁹F NMR: The Definitive Fluorine Signature

Expertise & Causality: ¹⁹F NMR is indispensable for any fluorine-containing compound.[14] It provides a direct and highly sensitive signal for the fluorine nucleus, free from the background noise seen in ¹H NMR. The chemical shift is highly sensitive to the electronic environment, confirming its attachment to the aromatic ring.[15][16]

  • Sample Preparation: The same sample prepared for ¹H NMR can be used. An external reference standard (like CFCl₃) can be used, or the shift can be referenced indirectly.

  • Instrument: A multinuclear NMR spectrometer equipped with a fluorine probe or channel.

  • Acquisition: Acquire a standard one-dimensional fluorine spectrum. Proton decoupling is often applied to simplify the spectrum, though the coupled spectrum can provide useful information.

  • Data Analysis: Analyze the chemical shift and multiplicity of the fluorine signal.

  • Chemical Shift (δ): A single resonance is expected. For a fluorine atom on a heteroaromatic ring flanked by chlorine atoms, the chemical shift is anticipated to be in the range of δ -70 to -120 ppm (relative to CFCl₃ at 0 ppm). The exact value is sensitive to solvent and concentration.

  • Multiplicity: In a proton-decoupled spectrum, the signal will be a singlet. In the proton-coupled spectrum, the signal may appear as a narrow quartet due to the four-bond coupling (⁴JFH) to the three equivalent protons of the methyl group. The coupling constant is expected to be small, typically 1-3 Hz.

¹³C NMR: Unveiling the Carbon Skeleton and C-F Coupling

Expertise & Causality: ¹³C NMR provides the carbon backbone of the molecule. For fluorinated compounds, it offers an extra layer of validation through the observation of carbon-fluorine (C-F) spin-spin coupling.[17] These couplings are transmitted through bonds, and their magnitude is highly dependent on the number of bonds separating the carbon and fluorine atoms, providing powerful evidence for their relative positions.[18][19]

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be required to obtain a good spectrum in a reasonable time.

  • Instrument: A 100 MHz (or corresponding field for the proton frequency) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional, proton-decoupled ¹³C spectrum. A sufficient number of scans and a relaxation delay (e.g., 2 seconds) are crucial for quantitative accuracy, especially for quaternary carbons.

  • Data Analysis: Identify the chemical shifts for all five carbon atoms and, critically, analyze the splitting patterns caused by coupling to the fluorine atom.

Five distinct carbon signals are expected. The key diagnostic feature is the splitting pattern of each signal due to C-F coupling.

Caption: Key C-F coupling relationships in the molecule.

Carbon Atom Expected δ (ppm) Multiplicity (due to F) Coupling Constant (JCF) Rationale
C-CH₃23 - 27Doublet or TripletSmall (⁴JCF ≈ 1-4 Hz)Aliphatic carbon, shifted downfield by the ring.
C5135 - 145DoubletLarge (¹JCF ≈ 250-300 Hz)Carbon directly bonded to fluorine; shows characteristic large one-bond coupling.
C4, C6155 - 165DoubletMedium (²JCF ≈ 20-30 Hz)Carbons bonded to chlorine, adjacent to C5. Symmetrically equivalent.
C2160 - 170Doublet or TripletSmall (³JCF ≈ 5-10 Hz)Carbon between two nitrogen atoms.

The observation of one large, two medium, and two small C-F coupling constants provides an irrefutable map of the fluorine's position relative to every carbon in the molecule.

FTIR Spectroscopy: Identifying Functional Groups

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.[20] For this compound, FTIR serves to confirm the presence of the pyrimidine ring, the aliphatic C-H bonds of the methyl group, and the carbon-halogen bonds.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans. A background spectrum of the clean ATR crystal should be run first.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Trustworthiness: Expected Data and Interpretation
Wavenumber (cm⁻¹) Vibration Type Significance
2950 - 3050C-H stretch (methyl)Confirms the presence of the aliphatic CH₃ group.[1]
1550 - 1600C=N ring stretchCharacteristic of the pyrimidine ring.[20]
1400 - 1500C=C ring stretchCharacteristic of the pyrimidine ring.[20]
1350 - 1450C-H bend (methyl)Confirms the methyl group.
1100 - 1250C-F stretchStrong absorption indicating the carbon-fluorine bond.
700 - 850C-Cl stretchStrong absorption in the fingerprint region, confirming carbon-chlorine bonds.[21]

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of 4,6-dichloro-5-fluoro-2-methylpyrimidine is a clear demonstration of the power of a multi-technique analytical strategy. Each experiment provides a unique and essential piece of the puzzle, and more importantly, the results from each technique validate the others.

  • Mass Spectrometry confirms the molecular formula C₅H₃Cl₂FN₂ via the molecular weight and the unambiguous 9:6:1 isotopic pattern for two chlorine atoms.

  • ¹H NMR identifies the single methyl group (3H) and shows its electronic environment through a downfield shift to ~δ 2.8 ppm.

  • ¹⁹F NMR provides a direct signal for the single fluorine atom, confirming its heteroaromatic environment.

  • ¹³C NMR reveals all five carbon atoms and, through the distinct magnitudes of ¹JCF, ²JCF, and ³JCF/⁴JCF couplings, definitively locks the fluorine to the C5 position and confirms the overall connectivity of the skeleton.

  • FTIR Spectroscopy corroborates the presence of all key functional groups: the pyrimidine ring, the methyl group, and the C-F and C-Cl bonds.

References

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  • Facey, G. 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available from: [Link]

  • Preprints.org. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

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  • ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available from: [Link]

  • Breitmaier, E. Structure Elucidation by NMR in Organic Chemistry. Wiley. Available from: [Link]

  • Golloway, G., et al. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research. Available from: [Link]

  • Peptone. Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. Available from: [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Available from: [Link]

  • UCI Department of Chemistry. 300 MHz 1H NMR spectra for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. Available from: [Link]

  • NPTEL. Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available from: [Link]

  • Asian Journal of Chemistry. An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available from: [Link]

  • PubMed. Photofragmentation of halogenated pyrimidine molecules in the VUV range. Available from: [Link]

  • Preprints.org. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • NIH National Library of Medicine. The precious Fluorine on the Ring: Fluorine NMR for biological systems. Available from: [Link]

  • ResearchGate. The mass spectra of pyrimidine measured in coincidence with resonant... Available from: [Link]

  • NIH National Library of Medicine. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. Available from: [Link]

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  • NIH National Library of Medicine. 4,6-Dichloro-5-methoxypyrimidine. Available from: [Link]

  • NIH National Library of Medicine. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available from: [Link]

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  • CET Scientific Services. Pyridine FTIR Spectroscopy. Available from: [Link]

  • MDPI. 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Available from: [Link]

  • Google Patents. Process for preparing 4,6-dichloro-5-fluoropyrimidine.
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  • Google Patents. A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
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Foundational

The Advent and Evolution of Dichlorofluoropyrimidines: A Technical Guide for Scientific Professionals

Abstract This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of dichlorofluoropyrimidines, a class of halogenated heterocycles that have emerged as pivot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of dichlorofluoropyrimidines, a class of halogenated heterocycles that have emerged as pivotal building blocks in modern medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the nuanced synthetic strategies, highlights key developmental milestones, and explores the expanding role of these compounds in the creation of targeted therapeutics. Through a detailed examination of reaction mechanisms, comparative analysis of synthetic routes, and a review of their integration into drug discovery pipelines, this guide serves as an essential resource for leveraging the unique chemical reactivity of dichlorofluoropyrimidines in the pursuit of novel molecular entities.

Introduction: The Strategic Value of Halogenated Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its ability to engage in various biological interactions.[1] The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto the pyrimidine scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. This modulation of properties provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Dichlorofluoropyrimidines, possessing two reactive chlorine atoms and a fluorine atom, offer a unique combination of reactivity and stability, making them highly versatile intermediates in the synthesis of complex molecules. The differential reactivity of the chlorine atoms, influenced by the electronic effects of the fluorine substituent, allows for selective and sequential nucleophilic substitution reactions, a key feature that underpins their utility in drug discovery.

The Genesis of Dichlorofluoropyrimidines: A Historical Perspective

The story of dichlorofluoropyrimidines is intrinsically linked to the development of fluorinated pyrimidines, a field that gained significant momentum with the synthesis of the anticancer drug 5-fluorouracil (5-FU) by Heidelberger and colleagues in 1957.[2][3] This pioneering work demonstrated the profound impact of fluorine substitution on biological activity and spurred further exploration into fluorinated heterocycles.

While the exact date and discoverer of the first dichlorofluoropyrimidine are not prominently documented in readily available historical reviews, the synthesis of these compounds logically followed the advancements in fluorination and chlorination techniques for heterocyclic systems. The primary route to the most common isomer, 2,4-dichloro-5-fluoropyrimidine, involves the chlorination of 5-fluorouracil. This transformation, typically achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base such as N,N-dimethylaniline, has become a standard procedure in organic synthesis.[1][4]

The evolution of synthetic methodologies has been driven by the need for more efficient, scalable, and environmentally benign processes. Early methods often involved harsh reagents and produced significant waste.[5] Subsequent research has focused on optimizing reaction conditions, exploring alternative chlorinating agents, and developing more sustainable work-up procedures to meet the demands of industrial-scale production.

Synthetic Strategies for Dichlorofluoropyrimidines: A Comparative Analysis

The synthesis of dichlorofluoropyrimidines, particularly the medicinally important 2,4-dichloro-5-fluoropyrimidine and 4,6-dichloro-5-fluoropyrimidine, is a critical aspect of their application in drug discovery. The choice of synthetic route is often dictated by factors such as cost, scalability, and regioselectivity.

Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The most prevalent method for synthesizing 2,4-dichloro-5-fluoropyrimidine starts from the readily available antimetabolite, 5-fluorouracil.

Method 1: Chlorination with Phosphorus Oxychloride and a Tertiary Amine

This is the classical and most widely used method.[1][4]

  • Reaction: 5-fluorouracil is treated with an excess of phosphorus oxychloride (POCl₃) in the presence of a high-boiling tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline. The amine acts as a catalyst and acid scavenger.

  • Mechanism: The reaction proceeds through the formation of a Vilsmeier-Haack-like intermediate, which is then attacked by chloride ions. The di-keto tautomer of 5-fluorouracil is converted to the di-chloro pyrimidine.

  • Advantages: This method is well-established, high-yielding (often exceeding 90%), and relatively straightforward to perform on a large scale.[4]

  • Disadvantages: The use of excess phosphorus oxychloride, which is corrosive and generates significant phosphorus-containing waste, presents environmental concerns. The work-up procedure can be challenging due to the need to quench the excess POCl₃.[5]

Method 2: Chlorination with Phosgene Derivatives

An alternative approach utilizes phosgene or its safer equivalents, such as triphosgene.[1]

  • Reaction: 5-fluorouracil is reacted with triphosgene in the presence of a tertiary amine catalyst.

  • Advantages: This method can offer a more environmentally friendly alternative to phosphorus-based reagents, as the byproducts are gaseous (CO₂) and easily removed.

  • Disadvantages: Phosgene and its derivatives are highly toxic and require specialized handling procedures.

The overall transformation from 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a critical step in the synthesis of numerous pharmaceutical intermediates.

Caption: Synthesis of 2,4-dichloro-5-fluoropyrimidine.

Synthesis of 4,6-Dichloro-5-fluoropyrimidine

The synthesis of 4,6-dichloro-5-fluoropyrimidine typically starts from diethyl fluoromalonate.

  • Reaction: Diethyl fluoromalonate is condensed with formamide in the presence of a strong base like sodium methoxide to form 4,6-dihydroxy-5-fluoropyrimidine. This intermediate is then chlorinated using a suitable chlorinating agent, such as phosphorus oxychloride.[5][6]

  • Challenges: This synthesis can be more complex than that of the 2,4-dichloro isomer and may require careful control of reaction conditions to achieve good yields and purity. Industrial processes often face challenges with waste management, particularly from the chlorination step.[5]

The regioselective synthesis of these isomers is crucial as the substitution pattern on the pyrimidine ring dictates the final structure and biological activity of the target molecule.

Physicochemical Properties and Spectroscopic Characterization

Dichlorofluoropyrimidines are typically crystalline solids at room temperature with characteristic melting points. They are generally soluble in common organic solvents. The presence of the electronegative fluorine and chlorine atoms significantly influences their reactivity and spectroscopic properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,4-Dichloro-5-fluoropyrimidine C₄HCl₂FN₂166.9637-41
4,6-Dichloro-5-fluoropyrimidine C₄HCl₂FN₂166.9639-42
2,4-Dichloro-6-fluoropyrimidine C₄HCl₂FN₂166.9625-28

Spectroscopic Data for 2,4-Dichloro-5-fluoropyrimidine:

  • ¹H NMR: A singlet is typically observed for the C6-proton, with its chemical shift influenced by the solvent.

  • ¹³C NMR: Resonances for the four carbon atoms of the pyrimidine ring can be observed, with their chemical shifts and C-F coupling constants providing valuable structural information.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom at the C5 position.

  • Mass Spectrometry (MS): The mass spectrum shows a characteristic isotopic pattern for the two chlorine atoms, with the molecular ion peak (M+) and fragment ions corresponding to the loss of chlorine and other small molecules.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C-Cl, C-F, and C=N bonds of the pyrimidine ring are observed.

A detailed analysis of the spectroscopic data is essential for the unambiguous identification and quality control of these important synthetic intermediates.

The Role of Dichlorofluoropyrimidines in Drug Discovery and Development

The unique reactivity of the two chlorine atoms in dichlorofluoropyrimidines is the cornerstone of their utility in medicinal chemistry. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position. This differential reactivity allows for a sequential and regioselective introduction of different substituents, enabling the rapid generation of diverse molecular scaffolds.

Key Building Block for Kinase Inhibitors

A significant application of dichlorofluoropyrimidines is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors, where it often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase.[7]

The dichlorofluoropyrimidine core allows for the attachment of various functional groups at the 2- and 4-positions, which can be tailored to achieve high potency and selectivity for the target kinase.

Caption: Sequential substitution on the dichlorofluoropyrimidine core.

Precursor to the Antifungal Agent Voriconazole

While not a direct precursor in all commercial syntheses, derivatives of dichlorofluoropyrimidines have been utilized in various synthetic routes to the broad-spectrum antifungal agent, Voriconazole.[8][9][10][11] Specifically, 4-chloro-6-ethyl-5-fluoropyrimidine, which can be derived from a dichlorofluoropyrimidine, has been a key intermediate in several patented processes.[8] The synthesis of Voriconazole involves a complex multi-step sequence where the pyrimidine ring is a crucial component of the final drug structure.

Experimental Protocols

Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil[13]

Materials:

  • 5-Fluorouracil

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • 5% w/w Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Under a nitrogen atmosphere, charge a reaction vessel with 5-fluorouracil and phosphorus oxychloride.

  • Heat the mixture to approximately 100°C with stirring.

  • Slowly add N,N-dimethylaniline to the reaction mixture over a period of about 9 hours, maintaining the temperature at around 100°C.

  • After the addition is complete, continue stirring the mixture at 100°C for up to 4 hours.

  • Cool the reaction mixture to about 20°C.

  • Carefully quench the reaction by slowly pouring the mixture into a vessel containing water and dichloromethane, ensuring the temperature is maintained below 40°C.

  • Stir the resulting mixture at about 20°C for at least 3 hours, then allow the layers to separate.

  • Separate the organic layer. Wash the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with concentrated hydrochloric acid and 5% aqueous sodium bicarbonate solution.

  • Concentrate the organic solution by distillation to obtain a solution of 2,4-dichloro-5-fluoropyrimidine in dichloromethane.

Self-Validation: The identity and purity of the product can be confirmed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The yield should be calculated based on the starting amount of 5-fluorouracil.

Conclusion and Future Outlook

Dichlorofluoropyrimidines have firmly established themselves as indispensable tools in the arsenal of the modern medicinal chemist. Their journey from laboratory curiosities to key industrial intermediates is a testament to the power of strategic halogenation in drug design. The ability to perform selective, sequential nucleophilic substitutions on the pyrimidine ring provides a robust platform for the synthesis of complex and diverse molecular architectures.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including catalytic and flow chemistry approaches, to minimize the environmental impact of their production. Furthermore, the continued exploration of the chemical space accessible from dichlorofluoropyrimidine starting materials is expected to yield a new generation of potent and selective therapeutic agents targeting a wide range of diseases. As our understanding of disease biology deepens, the versatility of the dichlorofluoropyrimidine scaffold will undoubtedly continue to be harnessed to create the medicines of tomorrow.

References

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  • Wikipedia. List of drugs by year of discovery. [Link]

  • ResearchGate. (PDF) Studies on Fluorinated Pyrimidines. [Link]

  • Google Patents. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • National Center for Biotechnology Information. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. [Link]

  • ResearchGate. FDA‐approved kinase inhibitors containing Michael acceptors targeting.... [Link]

  • Google Patents. WO2006065726A2 - Process for preparing voriconazole.
  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Google Patents. WO2014060900A1 - Process for the preparation of voriconazole and analogues thereof.
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  • ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. [Link]

  • ResearchGate. FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold.. [Link]

  • National Center for Biotechnology Information. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

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  • Preprints.org. Current Trends in Clinical Trials of Prodrugs. [Link]

  • Quick Company. Process For Synthesis Of Voriconazole. [Link]

  • RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • Justia Patents. process for the preparation of voriconazole. [Link]

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Strategic Use of 4,6-Dichloro-5-fluoro-2-methylpyrimidine in the Synthesis of Advanced Agrochemicals

For Researchers, Scientists, and Agrochemical Development Professionals Introduction: The Architectural Significance of a Fluorinated Pyrimidine Core In the competitive landscape of modern agrochemical discovery, the str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Architectural Significance of a Fluorinated Pyrimidine Core

In the competitive landscape of modern agrochemical discovery, the strategic design of active ingredients hinges on the use of versatile and highly functionalized intermediates. 4,6-Dichloro-5-fluoro-2-methylpyrimidine is one such cornerstone molecule. Its unique arrangement of reactive sites—two distinct chlorine atoms susceptible to nucleophilic substitution, a fluorine atom for modulating electronic properties, and a methyl group for steric and electronic influence—makes it a privileged scaffold for constructing complex herbicidal molecules.

The pyrimidine core is central to numerous biologically active compounds. Specifically, the dichloropyrimidine framework allows for sequential and regioselective displacement of the chlorine atoms. This enables the construction of intricate molecular architectures, most notably the triazolopyrimidine sulfonamide class of herbicides. These herbicides are renowned for their high efficacy at low application rates, targeting the acetolactate synthase (ALS) enzyme, a critical pathway in plant amino acid synthesis.[1][2]

The substituents on the 4,6-dichloro-5-fluoro-2-methylpyrimidine ring are not merely decorative; they serve critical functions:

  • 4,6-Dichloro Groups : These are the primary reactive handles for synthetic elaboration. Their displacement by various nucleophiles (amines, alcohols, thiols) is the key step in building the final agrochemical structure. The differential reactivity of these positions can often be exploited for selective functionalization.

  • 5-Fluoro Group : The introduction of a fluorine atom at the 5-position significantly alters the electronic landscape of the pyrimidine ring. Its strong electron-withdrawing nature enhances the electrophilicity of the carbon atoms attached to the chlorine atoms, thereby facilitating nucleophilic aromatic substitution (SNAr) reactions.[3] This modification can also enhance the biological activity and metabolic stability of the final product.

  • 2-Methyl Group : The methyl group at the 2-position provides a point of steric differentiation and can influence the binding affinity of the final herbicide to its target enzyme.

This guide provides a comprehensive overview of the synthesis and application of 4,6-dichloro-5-fluoro-2-methylpyrimidine, with a focus on its pivotal role in the synthesis of leading triazolopyrimidine sulfonamide herbicides like florasulam and diclosulam.

Synthesis of the Core Intermediate: 4,6-Dichloro-5-fluoro-2-methylpyrimidine

The synthesis of the title compound is a multi-step process that begins with the construction of a substituted pyrimidine ring, followed by chlorination. While a direct, one-pot synthesis is not commonly cited, a robust and industrially scalable pathway can be extrapolated from established methods for analogous structures.[4][5] The general strategy involves the cyclization of an amidine with a substituted malonic ester derivative to form a dihydroxypyrimidine, which is subsequently chlorinated.

A plausible synthetic pathway is outlined below:

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination A Acetamidine Hydrochloride D 4,6-Dihydroxy-5-fluoro- 2-methylpyrimidine A->D B Diethyl 2-fluoromalonate B->D C Sodium Methoxide (Base) C->D Cyclocondensation D_clone 4,6-Dihydroxy-5-fluoro- 2-methylpyrimidine F 4,6-Dichloro-5-fluoro- 2-methylpyrimidine D_clone->F E Chlorinating Agent (e.g., POCl3, Triphosgene) E->F

Caption: A representative two-step synthesis of 4,6-dichloro-5-fluoro-2-methylpyrimidine.

Causality Behind Experimental Choices
  • Step 1: Cyclocondensation : The use of a strong base like sodium methoxide is crucial to deprotonate the active methylene protons of diethyl 2-fluoromalonate, initiating the condensation with acetamidine. Acetamidine provides the N-C-N backbone of the pyrimidine ring.[6]

  • Step 2: Chlorination : The dihydroxy intermediate is essentially a tautomer of a pyrimidine-dione, which is not reactive enough for direct substitution. Chlorinating agents like phosphorus oxychloride (POCl₃) or triphosgene are used to convert the hydroxyl groups into good leaving groups (chlorides), thereby activating the ring for subsequent SNAr reactions.[4][7] The use of triphosgene is often preferred in modern synthesis as it is safer to handle than phosgene gas and avoids the generation of large amounts of phosphate-containing waste associated with POCl₃.[4][7]

Application in the Synthesis of Triazolopyrimidine Sulfonamide Herbicides

4,6-Dichloro-5-fluoro-2-methylpyrimidine is a key precursor for several ALS-inhibiting herbicides. The general synthetic strategy involves a sequential nucleophilic substitution at the C4 and C6 positions to build the fused triazolopyrimidine core, followed by further functionalization.

General Synthetic Workflow

The transformation of the dichloropyrimidine intermediate into the final herbicide product typically follows a well-defined sequence of reactions.

G A 4,6-Dichloro-5-fluoro- 2-methylpyrimidine B Intermediate A (e.g., 4-amino-6-chloro...) A->B 1. Nucleophilic Substitution (e.g., with Hydrazine) C Intermediate B (Fused Triazole Ring) B->C 2. Ring Cyclization D Intermediate C (Sulfonyl Chloride) C->D 3. Chlorosulfonylation E Final Herbicide (e.g., Florasulam analog) D->E 4. Sulfonamide Formation (Coupling with an Aniline)

Caption: General synthetic workflow from the pyrimidine core to the final herbicide.

Case Study: Synthesis of Florasulam Analogs

Florasulam is a potent herbicide used to control broadleaf weeds in cereal crops.[1][8] The synthesis of florasulam itself starts from a different pyrimidine precursor, but the chemistry is directly analogous and demonstrates how 4,6-dichloro-5-fluoro-2-methylpyrimidine would be utilized.

The final and most critical step in the synthesis of florasulam is the coupling of a sulfonyl chloride intermediate with a substituted aniline.[9]

Reaction Scheme:

  • Intermediate: 8-fluoro-5-methoxy-[4][5][6]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride

  • Nucleophile: 2,6-difluoroaniline

  • Product: Florasulam

In an analogous synthesis using our starting material, the 2-methyl group would be carried through the synthetic sequence, resulting in a novel florasulam analog. The key coupling reaction is a nucleophilic attack of the aniline nitrogen on the sulfonyl chloride, forming the sulfonamide bond.

Causality:

  • Base Requirement : This reaction often requires a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2] However, some processes use an excess of the expensive aniline to act as both nucleophile and base.[9] More cost-effective methods have been developed that use cheaper organic or inorganic bases.

  • Solvent Choice : Aprotic solvents like dichloromethane or 1,2-dichloroethane are typically used to avoid side reactions with the highly reactive sulfonyl chloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,6-Dihydroxy-5-fluoro-2-methylpyrimidine (Intermediate)

This protocol is adapted from established procedures for similar pyrimidines.[4][5]

Materials:

  • Sodium methoxide (18.4 g, 0.34 mol)

  • Methanol (150 mL)

  • Diethyl 2-fluoromalonate (21.2 g, 0.1 mol)

  • Acetamidine hydrochloride (9.45 g, 0.1 mol)

  • 4M Hydrochloric acid

  • Ice-water bath

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer and a condenser, add methanol (150 mL).

  • Cool the flask in an ice-water bath and add sodium methoxide (18.4 g) portion-wise while stirring.

  • Once the sodium methoxide is fully dissolved, add diethyl 2-fluoromalonate (21.2 g) followed by acetamidine hydrochloride (9.45 g).

  • Remove the ice bath and allow the mixture to warm to room temperature (18-25 °C).

  • Stir the reaction mixture for 4 hours. The solution will become a creamy white suspension.

  • After the reaction is complete (monitored by TLC), remove the methanol by rotary evaporation under reduced pressure.

  • Dissolve the residue in 50 mL of water and cool in an ice bath.

  • Adjust the pH to 1-2 with 4M hydrochloric acid to precipitate a white solid.

  • Stir the suspension at 0 °C for 4 hours to complete crystallization.

  • Collect the solid by suction filtration, wash with ice-cold water, followed by ice-cold methanol.

  • Dry the solid under vacuum to yield 4,6-dihydroxy-5-fluoro-2-methylpyrimidine.

Protocol 2: Synthesis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine

This protocol uses triphosgene as a safer chlorinating agent.[4]

Materials:

  • 4,6-Dihydroxy-5-fluoro-2-methylpyrimidine (10 g, ~0.063 mol)

  • N,N-Diethylaniline (23.5 g, 0.158 mol)

  • 1,2-Dichloroethane (100 mL)

  • Triphosgene (18.7 g, 0.063 mol) dissolved in 40 mL of 1,2-dichloroethane

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 4,6-dihydroxy-5-fluoro-2-methylpyrimidine (10 g), N,N-diethylaniline (23.5 g), and 1,2-dichloroethane (60 mL).

  • Heat the mixture to reflux.

  • Slowly add the triphosgene solution (18.7 g in 40 mL 1,2-dichloroethane) dropwise over 30 minutes.

  • Maintain the reflux for 6-8 hours until the reaction is complete (monitored by GC-MS or TLC).

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture sequentially with 100 mL of water, 100 mL of 4M HCl, and finally 100 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain pure 4,6-dichloro-5-fluoro-2-methylpyrimidine.

Data Summary

The following table summarizes typical reaction parameters for the synthesis of the title compound and its precursors.

StepKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
Ring Formation Acetamidine HCl, Diethyl 2-fluoromalonate, NaOMeMethanol18-25485-90
Chlorination 4,6-Dihydroxy intermediate, Triphosgene, N,N-Diethylaniline1,2-DichloroethaneReflux6-890-95

Conclusion and Future Perspectives

4,6-Dichloro-5-fluoro-2-methylpyrimidine stands as a highly valuable and versatile building block in agrochemical synthesis. Its well-defined reactivity allows for the systematic construction of complex, high-value herbicides. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this key intermediate. Further research may focus on developing more sustainable synthetic routes, potentially through catalytic methods or flow chemistry, to further enhance the efficiency and safety of producing this pivotal molecule for the next generation of crop protection agents.

References

  • CN102432547A: Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound : Eureka | Patsnap. [Link]

  • US6255486B1: Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine : Asian Journal of Chemistry. [Link]

  • WO2019074995A1: Method of preparation of florasulam.
  • CN103509027A: Preparation method for florasulam.
  • US20060014952A1: Method for producing 4,6-dichloro-5-fluoropyrimidine.
  • Florasulam (Ref: DE 570) : AERU - University of Hertfordshire. [Link]

  • 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 : PubChem. [Link]

  • Diclosulam (Ref: XDE 564) : AERU - University of Hertfordshire. [Link]

  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines : ResearchGate. [Link]

  • Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor : PubMed. [Link]

  • 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 : PubChem. [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine: Google P
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Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4,6-Dichloro-5-fluoro-2-methylpyrimidine

Introduction: The Critical Need for Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4,6-Dichloro-5-fluoro-2-methylpyrimidine is a key building block in the synthesis of various therapeutic agents. Its halogenated pyrimidine core makes it a versatile scaffold, but also introduces challenges in controlling process-related impurities. Even minute levels of impurities can have significant impacts on the final drug's stability, safety profile, and therapeutic effect[1]. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this critical intermediate, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method, benchmarked against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

Understanding the Analyte and its Potential Impurity Profile

A comprehensive analytical strategy begins with a thorough understanding of the target molecule and its likely impurities. The synthesis of dichlorinated pyrimidines, including analogs of our target compound, often involves the chlorination of a dihydroxy pyrimidine precursor using reagents like phosphorus oxychloride or triphosgene[2][3].

Based on this common synthetic pathway, a logical impurity profile for 4,6-Dichloro-5-fluoro-2-methylpyrimidine would include:

  • Starting Material: 4,6-Dihydroxy-5-fluoro-2-methylpyrimidine (Impurity A)

  • Mono-chloro Intermediate: 4-Chloro-6-hydroxy-5-fluoro-2-methylpyrimidine (Impurity B)

  • Isomeric Impurity: 2,4-Dichloro-5-fluoro-6-methylpyrimidine (Impurity C)

  • Over-chlorinated Byproducts: Trichlorinated pyrimidine species (Impurity D)

The analytical method must be capable of resolving the parent compound from these structurally similar impurities.

Primary Analytical Method: Reversed-Phase HPLC

For the analysis of moderately polar, non-volatile compounds like halogenated pyrimidines, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the industry's workhorse[4][5]. The method's robustness, versatility, and cost-effectiveness make it an ideal choice for quality control environments.

Rationale for HPLC Method Design

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.

  • Stationary Phase: A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC due to its strong hydrophobic retention of a wide range of organic molecules[4]. The non-polar nature of the C18 chains provides excellent separation for the dichlorinated pyrimidine and its less polar impurities.

  • Mobile Phase: A gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol is employed. A gradient is crucial for eluting impurities with a wide range of polarities within a reasonable timeframe. The addition of a small amount of acid, such as 0.1% phosphoric acid, helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape and reproducibility[6].

  • Detection: The pyrimidine ring contains a chromophore that absorbs UV light. Diode-Array Detection (DAD) is preferred as it allows for the monitoring of multiple wavelengths simultaneously, which can help in identifying co-eluting peaks and assessing peak purity. A wavelength of around 220 nm is typically suitable for this class of compounds[6].

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode-Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile/water (50:50 v/v).

Comparative Methodologies: UPLC and GC

While HPLC provides a reliable and robust method, alternative techniques offer distinct advantages in terms of speed, resolution, and applicability to different types of impurities.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing smaller particle size columns (<2 µm) and higher operating pressures. This results in significantly faster analysis times and improved resolution[1].

Causality behind UPLC's performance: The smaller particles provide a greater surface area for interaction with the analyte, leading to more efficient separation. The higher pressure is necessary to pump the mobile phase through the more densely packed column.

Applicability: UPLC is particularly advantageous for complex samples with many impurities or for high-throughput screening environments where speed is critical. A UPLC-MS/MS system can provide both quantitative data and structural information for unknown impurity identification[7].

Alternative 2: Gas Chromatography (GC)

For volatile and thermally stable impurities, Gas Chromatography is a powerful alternative. Potential volatile impurities could include residual solvents from the synthesis or certain low molecular weight byproducts.

Causality behind GC's performance: GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. A Flame Ionization Detector (FID) is a common and robust detector for organic compounds[8][9].

Applicability: A GC-FID method would be an excellent orthogonal technique to HPLC, specifically for the detection and quantification of non-polar, volatile impurities that may not be well-retained or detected by RP-HPLC. It is also a standard method for residual solvent analysis.

Performance Comparison

The choice of analytical method is often a trade-off between speed, sensitivity, and the specific information required. The following table provides a comparative summary based on expected performance characteristics.

ParameterHPLC-DADUPLC-MSGC-FID
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioning
Typical Runtime 20-30 minutes< 10 minutes15-25 minutes
Resolution GoodExcellentExcellent for volatiles
Sensitivity (LOD/LOQ) Moderate (ng range)High (pg range)Moderate (ng range)
Pros Robust, widely available, cost-effectiveFast, high resolution, structural info (MS)Excellent for volatile impurities, orthogonal to HPLC
Cons Slower runtime, higher solvent consumptionHigher initial cost and complexityNot suitable for non-volatile or thermally labile compounds

Experimental Workflows and Logical Relationships

Analytical Method Selection Workflow

start Purity Analysis of 4,6-Dichloro-5-fluoro- 2-methylpyrimidine q1 Are volatile impurities (e.g., residual solvents) a primary concern? start->q1 hplc Primary Method: Reversed-Phase HPLC q1->hplc No gc Orthogonal Method: GC-FID q1->gc Yes q2 Is high-throughput analysis or identification of unknowns required? hplc->q2 gc->hplc (Complementary to) uplc Advanced Method: UPLC-MS q2->uplc Yes report Comprehensive Purity Report q2->report No uplc->report

Caption: Decision workflow for selecting the appropriate analytical method.

Impurity Profiling and Method Validation Workflow

cluster_0 Impurity Identification cluster_1 Method Development & Validation synthesis Review Synthesis Pathway impurities Identify Potential Impurities synthesis->impurities stress Forced Degradation Studies stress->impurities dev Develop Separation Method (HPLC/UPLC/GC) impurities->dev val Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, Robustness) dev->val report Validated Purity Test Method val->report Generates

Caption: Workflow for impurity profiling and subsequent method validation.

Trustworthiness: Self-Validating Systems through ICH Guidelines

An analytical method is only as reliable as its validation. To ensure trustworthiness, any purity method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1)[10]. This validation process is a self-validating system that demonstrates the method is fit for its intended purpose.

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is typically demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed over a range of concentrations and is typically evaluated by the correlation coefficient of the calibration curve[10].

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. This is critical for controlling trace-level impurities.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

For routine quality control and purity assessment of 4,6-Dichloro-5-fluoro-2-methylpyrimidine, the developed Reversed-Phase HPLC method stands as a robust, reliable, and scientifically sound choice. It provides a balance of resolution, sensitivity, and cost-effectiveness, making it suitable for most pharmaceutical laboratories.

The UPLC-MS method is recommended for situations requiring higher throughput, enhanced resolution of complex impurity profiles, or for the identification of unknown impurities during process development and forced degradation studies.

The GC-FID method should be considered a valuable orthogonal technique, particularly for the specific analysis of volatile organic impurities and residual solvents, which are not amenable to RP-HPLC analysis.

By employing these validated methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.

References

  • AMSbiopharma. (2022, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Li, W., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(9), 1225-1230.
  • U.S. Patent No. 6,255,486 B1. (2001). Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • CN Patent No. 102432547A. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • El-Deen, A. K., & El-Fattah, M. A. (2014). A rapid and simple high-performance liquid chromatographic (HPLC) method for the analysis of dichlorophen and its major impurity.
  • Siddiqui, F. A., et al. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Pakistan Journal of Analytical & Environmental Chemistry, 17(1), 50-57.
  • Pikul, P., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Acta Poloniae Pharmaceutica, 79(1), 69-80.
  • Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wang, F., et al. (2024). Development of a UPLC-MS/MS-based method for simultaneous determination of advanced glycation end products and heterocyclic amines in stewed meat products. Food Chemistry, 451, 139470.
  • Bagle, A., et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Shah, S., et al. (2018). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Molecules, 23(11), 2815.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Abdel-Gawad, S. A., et al. (2022). Determination of chlorpyrifos using GC-FID in pesticides and human plasma; method validation with greenness assessment.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dichloro-5-fluoro-2-methylpyrimidine

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling highly reactive and hazardous compounds like 4,6-D...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling highly reactive and hazardous compounds like 4,6-Dichloro-5-fluoro-2-methylpyrimidine demands a meticulous approach, not just in its application but, critically, in its disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management of this halogenated pyrimidine derivative, ensuring the protection of personnel and the environment.

The causal logic behind these procedures is rooted in the chemical's inherent hazards. As a chlorinated and fluorinated organic compound, it is classified as hazardous waste, possessing properties that make it harmful and corrosive.[1][2] Improper disposal, such as drain discharge, is strictly prohibited as it can lead to significant environmental contamination and damage to aquatic ecosystems.[1][3][4][5] The following protocols are designed as a self-validating system to mitigate these risks at every stage.

Hazard Profile and Risk Mitigation

Before any handling or disposal, a thorough understanding of the compound's risk profile is essential. This dictates the necessary engineering controls and personal protective equipment (PPE).

Table 1: Chemical Identification & GHS Hazard Classification

Identifier Value Source
IUPAC Name 4,6-Dichloro-5-fluoro-2-methylpyrimidine N/A
CAS Number 149950-61-0 N/A
Molecular Formula C₅H₃Cl₂FN₂ PubChem

| GHS Classifications | Harmful if swallowed (H302) Causes severe skin burns and eye damage (H314) May cause an allergic skin reaction (H317) |[1][2] |

The primary directive for safety is to prevent all personal contact.[6] This is achieved by establishing a controlled environment and utilizing appropriate PPE.

Table 2: Required Personal Protective Equipment (PPE) for Disposal

Protection Type Specification Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene). To prevent skin contact, which can cause severe burns and allergic reactions.[1][3]
Eye/Face Protection Safety glasses with side-shields and a face shield, or chemical splash goggles. Protects against splashes and dust, which can cause serious eye damage.[1][7]
Skin/Body Protection Chemical-resistant lab coat or apron. Closed-toe shoes. To protect against accidental spills and contamination of personal clothing.[6]

| Respiratory Protection | Use in a well-ventilated area, such as a certified chemical fume hood. | To avoid inhalation of dust or vapors, which can be harmful.[6][8] |

Waste Characterization and Segregation: A Critical First Step

4,6-Dichloro-5-fluoro-2-methylpyrimidine must be disposed of as hazardous waste . The presence of chlorine and fluorine atoms classifies it as a halogenated organic compound . This is the most critical piece of information for proper waste stream management.

The Causality of Segregation: Halogenated and non-halogenated organic wastes are managed through different disposal pathways.[9][10] Halogenated solvents, when incinerated, produce acidic gases (like HCl and HF) that require specialized scrubbers in the incineration facility. Mixing them with non-halogenated waste complicates the disposal and recovery process, significantly increasing costs and environmental risk.[9][11]

Protocol for Segregation:

  • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Solids" or "Halogenated Organic Liquids," as appropriate.

  • NEVER mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[9]

  • Ensure the waste is not mixed with incompatible materials.

Table 3: Chemical Incompatibilities

Incompatible Material Class Examples Reason for Incompatibility
Strong Oxidizing Agents Nitrates, Perchlorates Can cause vigorous or explosive reactions.
Strong Acids Hydrochloric Acid, Sulfuric Acid Potential for violent reaction or release of toxic fumes.
Strong Bases Sodium Hydroxide, Potassium Hydroxide May cause decomposition or exothermic reactions.

Source:[4]

Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the procedure for collecting and storing waste generated during routine research operations pending collection by a certified waste management provider.

Workflow for Proper Disposal of 4,6-Dichloro-5-fluoro-2-methylpyrimidine

DisposalWorkflow start Waste Generated (Solid Residue or Contaminated Materials) characterize Step 1: Characterize Waste (Halogenated Organic Hazardous Waste) start->characterize segregate Step 2: Segregate (Keep separate from non-halogenated and incompatible wastes) characterize->segregate containerize Step 3: Containerize & Label (Use sealed, compatible container. Label with 'Hazardous Waste' and full chemical name) segregate->containerize store Step 4: Store Safely (In designated satellite accumulation area. Cool, dry, ventilated, away from incompatibles) containerize->store pickup Step 5: Arrange Professional Disposal (Contact Environmental Health & Safety (EHS) or licensed hazardous waste vendor for pickup) store->pickup end Final Disposition (Typically High-Temperature Incineration at an approved facility) pickup->end

Caption: Disposal decision workflow for 4,6-Dichloro-5-fluoro-2-methylpyrimidine.

Experimental Protocol:

  • Container Selection:

    • Choose a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE, glass).

    • The container must have a secure, tight-fitting screw cap to prevent leaks or the release of vapors.[3][8][12]

    • Ensure the container is clean and dry before use.

  • Waste Collection:

    • For solid waste: Carefully transfer the chemical residue into the designated hazardous waste container using a dedicated spatula or scoop. Avoid generating dust.[6][8]

    • For contaminated labware (e.g., weigh boats, gloves, wipes): Place these items into the same designated solid waste container.

    • Do not overfill the container. Leave at least 10-15% headspace to allow for expansion.

  • Labeling:

    • Proper labeling is a legal requirement and essential for safety. Affix a hazardous waste label to the container immediately.

    • The label must include:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "4,6-Dichloro-5-fluoro-2-methylpyrimidine."

      • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

      • The date accumulation started.

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area.

    • This area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[3][12]

    • Crucially, store it away from the incompatible materials listed in Table 3.[4]

    • The container should be stored within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Final Disposal:

    • Once the container is full or waste is no longer being added, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Waste material must be disposed of in accordance with all local, state, and federal regulations.[1][13] The ultimate disposal method for such compounds is typically high-temperature incineration at a facility permitted to handle halogenated waste.[11]

Emergency Procedures for Spills During Disposal

Accidents can happen, and a clear, pre-defined emergency plan is non-negotiable.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and notify EHS.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as specified in Table 2.

  • Contain the Spill:

    • For solid spills, use dry cleanup procedures.[6] Do not add water. Gently sweep or scoop the material into a hazardous waste container. Avoid generating dust.

    • Use an absorbent material like sand or diatomaceous earth for liquid solutions, then sweep the absorbed material into the waste container.[7]

  • Decontaminate the Area: Once the bulk material is removed, decontaminate the spill surface according to your laboratory's specific procedures for halogenated compounds. All cleanup materials must be disposed of as hazardous waste.[14]

  • Prevent Runoff: Under no circumstances should a spill be washed into a drain or waterway.[3][6][15]

By adhering to this comprehensive guide, you build a system of safety and compliance that protects you, your colleagues, and the broader community, reinforcing the foundation of trust and expertise that defines our scientific endeavors.

References

  • Material Safety Data Sheet - 2,4,6-Trichloropyrimidine, 99% - Cole-Parmer. Cole-Parmer. Available at: [Link]

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications. Available at: [Link]

  • 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Scharlab. Available at: [Link]

  • Hazardous Waste Reduction - Environmental Health and Safety. University of California, Santa Cruz. Available at: [Link]

  • Hazardous Waste - Decontamination | Occupational Safety and Health Administration - OSHA. U.S. Department of Labor. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • Disposal of Waste Solvents - NUS Chemistry. National University of Singapore. Available at: [Link]

  • A safety and chemical disposal guideline for Minilab users. Difaem. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,6-Dichloro-5-fluoro-2-methylpyrimidine
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